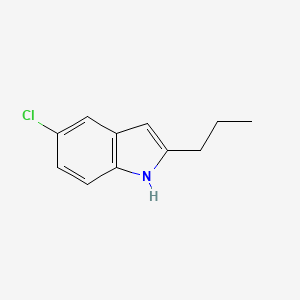![molecular formula C9H17N3O2 B14777466 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide is a compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrrolidine derivatives with acylating agents. One common synthetic route involves the acylation of pyrrolidine with 2-aminopropanoic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic compounds.
作用機序
The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of neurotransmitter release and inhibition of specific enzymes, leading to its potential therapeutic effects .
類似化合物との比較
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities.
Prolinol derivatives: These compounds also contain a pyrrolidine ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
特性
分子式 |
C9H17N3O2 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13) |
InChIキー |
LFRKYDWIYDBMTC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)

![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)








![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
